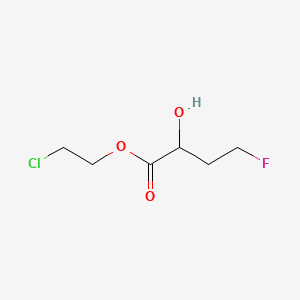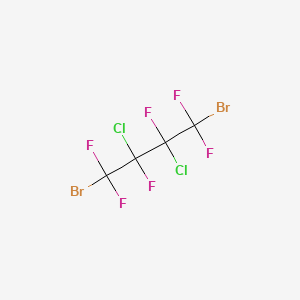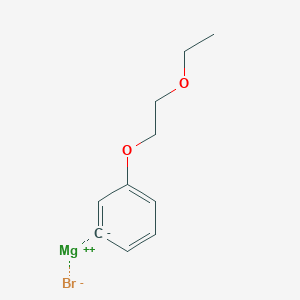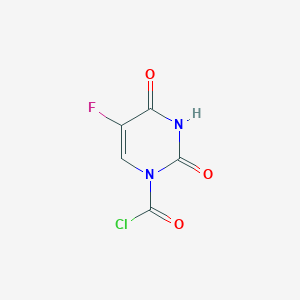
2-Chloroethyl gamma-fluoro-beta-hydroxybutyrate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4-Fluoro-2-hydroxybutyric acid 2-chloroethyl ester: is an organic compound with the molecular formula C6H10ClFO3 It is a derivative of butyric acid, where the hydrogen atoms are substituted with fluorine and chlorine atoms, and an ester group is formed with 2-chloroethanol
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of 4-Fluoro-2-hydroxybutyric acid 2-chloroethyl ester typically involves the esterification of 4-fluoro-2-hydroxybutyric acid with 2-chloroethanol. This reaction can be catalyzed by acidic catalysts such as sulfuric acid or p-toluenesulfonic acid. The reaction is usually carried out under reflux conditions to ensure complete esterification.
Industrial Production Methods: In an industrial setting, the production of 4-Fluoro-2-hydroxybutyric acid 2-chloroethyl ester may involve continuous flow processes to enhance efficiency and yield. The use of solid acid catalysts in a packed bed reactor can be employed to facilitate the esterification reaction. The product is then purified through distillation or recrystallization.
Analyse Chemischer Reaktionen
Types of Reactions:
Oxidation: The hydroxyl group in 4-Fluoro-2-hydroxybutyric acid 2-chloroethyl ester can undergo oxidation to form a carbonyl group, resulting in the formation of 4-fluoro-2-oxobutyric acid 2-chloroethyl ester.
Reduction: The ester group can be reduced to the corresponding alcohol using reducing agents such as lithium aluminum hydride.
Substitution: The chlorine atom in the 2-chloroethyl group can be substituted with other nucleophiles, such as amines or thiols, to form various derivatives.
Common Reagents and Conditions:
Oxidation: Potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium azide or thiourea in polar solvents.
Major Products Formed:
Oxidation: 4-Fluoro-2-oxobutyric acid 2-chloroethyl ester.
Reduction: 4-Fluoro-2-hydroxybutyric acid 2-chloroethanol.
Substitution: 4-Fluoro-2-hydroxybutyric acid 2-azidoethyl ester or 4-Fluoro-2-hydroxybutyric acid 2-thioethyl ester.
Wissenschaftliche Forschungsanwendungen
Chemistry: 4-Fluoro-2-hydroxybutyric acid 2-chloroethyl ester is used as an intermediate in the synthesis of various fluorinated compounds. Its unique structure makes it a valuable building block in organic synthesis.
Biology: In biological research, this compound can be used to study the effects of fluorinated and chlorinated esters on biological systems. It may serve as a model compound to investigate metabolic pathways involving ester hydrolysis and oxidation.
Industry: In the industrial sector, 4-Fluoro-2-hydroxybutyric acid 2-chloroethyl ester can be used in the production of specialty chemicals and materials with specific properties, such as increased stability or reactivity.
Wirkmechanismus
The mechanism of action of 4-Fluoro-2-hydroxybutyric acid 2-chloroethyl ester involves its interaction with various molecular targets. The ester group can be hydrolyzed by esterases to release 4-fluoro-2-hydroxybutyric acid and 2-chloroethanol. The fluorine atom can influence the compound’s reactivity and interaction with enzymes, potentially altering metabolic pathways.
Vergleich Mit ähnlichen Verbindungen
- 4-Fluoro-2-hydroxybutyric acid methyl ester
- 4-Fluoro-2-hydroxybutyric acid ethyl ester
- 4-Fluoro-2-hydroxybutyric acid propyl ester
Comparison: Compared to its analogs, 4-Fluoro-2-hydroxybutyric acid 2-chloroethyl ester has a unique combination of fluorine and chlorine atoms, which can significantly affect its chemical reactivity and biological activity. The presence of the 2-chloroethyl group allows for further functionalization through substitution reactions, making it a versatile intermediate in synthetic chemistry.
Eigenschaften
CAS-Nummer |
63905-00-0 |
|---|---|
Molekularformel |
C6H10ClFO3 |
Molekulargewicht |
184.59 g/mol |
IUPAC-Name |
2-chloroethyl 4-fluoro-2-hydroxybutanoate |
InChI |
InChI=1S/C6H10ClFO3/c7-2-4-11-6(10)5(9)1-3-8/h5,9H,1-4H2 |
InChI-Schlüssel |
PYNDSUPYXXIHRB-UHFFFAOYSA-N |
Kanonische SMILES |
C(CF)C(C(=O)OCCCl)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
















